
N-Boc-2-bromobenzylamine
Overview
Description
N-Boc-2-bromobenzylamine (CAS: 162356-90-3) is a brominated aromatic amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 286.17 g/mol. Key properties include:
- Density: 1.319 g/cm³
- Melting Point: 50–54°C
- Boiling Point: 370.3±25.0°C (predicted)
- Hazard Codes: H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical manufacturing, where the bromine atom enables further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-bromobenzylamine can be synthesized through the reaction of benzylamine with tert-butyl bromoacetate . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, allowing it to react with the bromoacetate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-bromobenzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the bromine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol at room temperature.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2, along with bases like potassium carbonate or cesium carbonate, in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines, thiobenzylamines, and alkoxybenzylamines.
Deprotection: The primary product is 2-bromobenzylamine.
Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
N-Boc-2-bromobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-bromobenzylamine derivatives can vary depending on the context of their application. For instance, in the study of complement inhibition, a derivative of this compound was found to inhibit the esterolysis of a tyrosine derivative by the activated first component of bovine complement. This suggests that the compound can interact with specific molecular targets and pathways, potentially affecting enzymatic activity and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Boc-2-bromoethylamine
- Molecular Formula: C₇H₁₄BrNO₂
- Molecular Weight : 224.10 g/mol
- Key Features : Contains a bromoethyl group instead of bromobenzyl. The shorter alkyl chain and absence of an aromatic ring reduce steric hindrance, making it more reactive in alkylation reactions. However, its applications are distinct due to the lack of aromatic substitution sites .
N-Boc-4-bromophenethylamine
- Molecular Formula: C₁₃H₁₈BrNO₂
- Molecular Weight : 300.19 g/mol
- Key Features : The phenethyl group (two carbons between the aromatic ring and amine) enhances flexibility compared to the benzyl group. The para-bromine position on the aromatic ring influences electronic effects, favoring electrophilic substitutions at the para position. Used in Suzuki couplings and as a precursor for bioactive molecules .
Fmoc-Dab(Boc)-OH
- Molecular Formula : C₂₄H₂₈N₂O₆
- Molecular Weight : 440.49 g/mol
- Key Features: A diamino acid derivative with dual Fmoc and Boc protection. Unlike N-Boc-2-bromobenzylamine, it is specialized for peptide synthesis, enabling orthogonal deprotection strategies .
Data Table: Structural and Functional Comparison
Reactivity and Stability
- This compound : The bromine on the benzyl group facilitates nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. The Boc group stabilizes the amine under basic conditions but is cleavable under acidic conditions (e.g., TFA) .
- N-Boc-4-bromophenethylamine: The extended alkyl chain and para-bromine position enhance solubility in non-polar solvents, making it suitable for reactions requiring hydrophobic environments .
- N-Boc-2-bromoethylamine : The bromoethyl group is prone to elimination reactions under strong bases, limiting its utility in multi-step syntheses compared to aromatic analogs .
Biological Activity
N-Boc-2-bromobenzylamine, with the chemical formula CHBrNO and CAS number 162356-90-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Weight | 286.17 g/mol |
Melting Point | 50°C to 54°C |
Flash Point | >110°C (230°F) |
Purity | 97% |
Chemical Structure | Chemical Structure |
This compound functions primarily as a CDK2 inhibitor , which plays a crucial role in regulating the cell cycle. The inhibition of CDK2 can lead to increased apoptosis in cancer cells, particularly those resistant to traditional therapies. This compound has been shown to exhibit selectivity against other cyclin-dependent kinases (CDKs), making it a promising candidate for targeted cancer therapy.
Anticancer Properties
Recent studies have indicated that this compound and its derivatives possess significant anti-proliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit cell migration and proliferation in triple-negative breast cancer (TNBC) cells by targeting CDK2 pathways .
Table: Inhibitory Activity of this compound Derivatives
Compound | IC (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 0.31 | TNBC | CDK2 inhibition |
Derivative A | 0.11 | TNBC | Enhanced CDK2 binding |
Derivative B | 0.23 | TNBC | Moderate CDK2 inhibition |
Other Biological Activities
Beyond its anticancer effects, this compound has been implicated in other biological pathways:
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
Case Studies
- In Vitro Study on TNBC : A comprehensive study evaluated the effects of this compound on TNBC cell lines, demonstrating a dose-dependent inhibition of cell proliferation and migration. The study utilized various assays, including MTT and wound healing assays, confirming its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) Analysis : Research into the SAR of this compound derivatives revealed that modifications at the benzene ring significantly impact their biological activity. For example, the introduction of electron-donating groups enhanced CDK2 inhibitory activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Boc-2-bromobenzylamine, and how do reaction conditions influence purity and yield?
- Methodological Answer : this compound is typically synthesized via sequential protection and bromination. A Boc (tert-butoxycarbonyl) group is introduced to the amine functionality of 2-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), often with a base such as triethylamine (TEA) . Reaction temperature (0–25°C) and stoichiometric ratios of Boc₂O to the amine (1.1–1.5 equiv) are critical for minimizing side products. Post-reaction purification via silica gel chromatography or recrystallization (melting point: 50–54°C ) ensures ≥97% purity. Yield optimization (74–100% in analogous syntheses ) depends on solvent choice, reaction time, and workup protocols.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : Peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; carbonyl at δ ~155 ppm in ¹³C NMR) and aromatic protons (ortho-substituted bromine induces distinct splitting patterns) .
- Mass Spectrometry (LRMS/HRMS) : Molecular ion [M+H]⁺ at m/z 286.17 (C₁₂H₁₆BrNO₂) confirms molecular weight .
- Infrared Spectroscopy (IR) : Stretching frequencies for N-H (Boc-protected amine, ~3350 cm⁻¹) and C=O (Boc carbonyl, ~1700 cm⁻¹) .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation . Pre-purge storage vials with nitrogen to minimize moisture uptake. Regular stability testing via HPLC or TLC is advised for batches stored >6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, boiling point) for this compound?
- Methodological Answer : Discrepancies in literature values (e.g., melting point: 50–54°C vs. predicted 370.3±25.0°C boiling point ) often arise from impurities or measurement techniques. To validate:
- Use differential scanning calorimetry (DSC) for precise melting range determination .
- Compare experimental data against computational predictions (e.g., density-functional theory for boiling points) .
- Replicate purification steps (e.g., recrystallization in hexane/ethyl acetate) to isolate high-purity batches .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine substituent’s position (ortho to the Boc-protected amine) influences steric and electronic effects. To enhance selectivity:
- Use bulky ligands (e.g., SPhos or XPhos) to direct coupling to less hindered positions .
- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) to modulate reactivity .
- Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates and adjust conditions dynamically .
Q. How can researchers address low yields in large-scale syntheses of this compound while maintaining purity?
- Methodological Answer : Scale-up challenges include exothermic reactions and solvent volume limitations. Mitigation strategies:
- Employ flow chemistry for controlled Boc protection, ensuring heat dissipation and consistent mixing .
- Use high-throughput screening (HTS) to identify optimal solvent/base combinations (e.g., DCM/TEA vs. THF/DIPEA) .
- Implement continuous crystallization to isolate product while minimizing impurity incorporation .
Q. What analytical approaches differentiate this compound from its regioisomers or degradation products?
- Methodological Answer : Chromatographic and spectral differentiation:
- GC-MS/GC-IR : Retention time shifts and fragmentation patterns (e.g., loss of tert-butyl group at m/z 186) distinguish regioisomers .
- HPLC with chiral columns : Resolves enantiomeric degradation products caused by Boc group hydrolysis .
- 2D NMR (COSY, HSQC) : Assigns aromatic proton correlations to confirm substitution patterns .
Q. Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Adopt a multivariate approach :
- Vary critical parameters (temperature, solvent, catalyst loading) in a factorial design .
- Use statistical process control (SPC) charts to monitor yield and purity across batches .
- Cross-validate results with independent labs using shared reference standards .
Q. What methodologies are recommended for analyzing contradictory spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Address discrepancies through:
- Solvent correction : NMR chemical shifts vary with solvent polarity; compare data in identical solvents (e.g., CDCl₃) .
- DFT calculations : Simulate expected shifts using software (e.g., Gaussian) to identify outliers .
- Spiking experiments : Add authentic reference material to spectra to confirm peak assignments .
Properties
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZFCPEUDSNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426987 | |
Record name | N-Boc-2-bromobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162356-90-3 | |
Record name | 1,1-Dimethylethyl N-[(2-bromophenyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162356-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-2-bromobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-(tert-butoxycarbonyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.